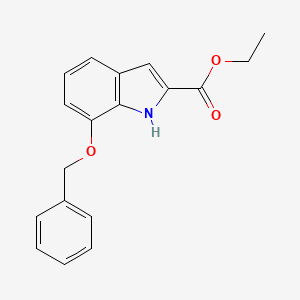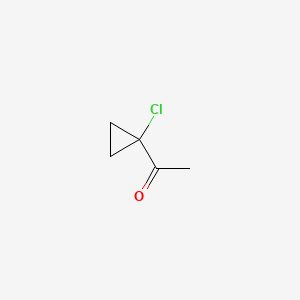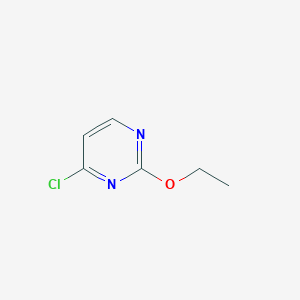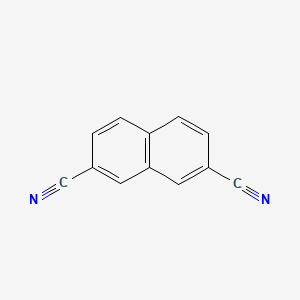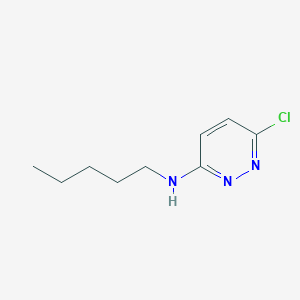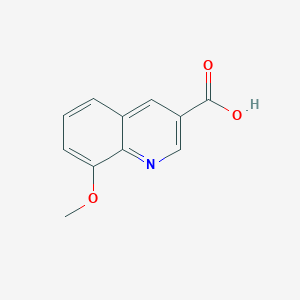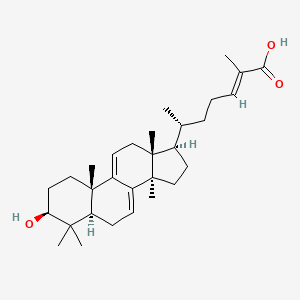
灵芝酸Y
描述
Ganoderic Acid Y is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which have been extensively studied for their diverse pharmacological activities. Ganoderic Acid Y is one of the many ganoderic acids identified in Ganoderma lucidum, known for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective properties .
科学研究应用
Ganoderic Acid Y has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment, liver protection, and anti-inflammatory applications
作用机制
Target of Action
Ganoderic Acid Y is known to target the replication of viral RNA (vRNA) of Enterovirus 71 (EV71), a virus that causes hand, foot, and mouth disease . It also acts as an α-glucosidase inhibitor, targeting the enzyme α-glucosidase .
Mode of Action
Ganoderic Acid Y interacts with its targets by blocking the uncoating process of EV71, thereby inhibiting the replication of the virus . As an α-glucosidase inhibitor, it prevents the breakdown of complex sugars into glucose, thereby reducing glucose absorption .
Biochemical Pathways
Ganoderic Acid Y is a triterpene, a type of terpenoid, and its biosynthesis is derived from acetyl-CoA via the mevalonate pathway . This pathway involves the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Mevalonate forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP), which further condense to form triterpenes .
Pharmacokinetics
A study on ganoderic acid h, a similar compound, showed that it reached its maximum plasma concentration within two hours and sustained a quantifiable amount up to 12 hours . The elimination rate was low, suggesting that Ganoderic Acid Y may have similar pharmacokinetic properties .
Result of Action
The primary result of Ganoderic Acid Y’s action is the inhibition of EV71 replication, which could potentially reduce the severity of diseases caused by this virus . As an α-glucosidase inhibitor, it could potentially help manage blood sugar levels .
Action Environment
The biosynthesis of Ganoderic Acid Y is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can regulate the biosynthesis of Ganoderic Acid Y, affecting its production and potentially its action, efficacy, and stability .
生化分析
Biochemical Properties
Ganoderic Acid Y plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Ganoderic Acid Y is with the enzyme lanosterol synthase, which is involved in the mevalonate pathway. This pathway is essential for the biosynthesis of sterols and triterpenoids. Ganoderic Acid Y inhibits lanosterol synthase, leading to a reduction in the synthesis of sterols and an increase in the accumulation of triterpenoids .
Additionally, Ganoderic Acid Y interacts with proteins involved in the regulation of apoptosis, such as caspases and Bcl-2 family proteins. By modulating the activity of these proteins, Ganoderic Acid Y can induce apoptosis in cancer cells, thereby exhibiting its anticancer properties . Furthermore, Ganoderic Acid Y has been shown to interact with nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. By inhibiting NF-κB, Ganoderic Acid Y can reduce inflammation and modulate immune responses .
Cellular Effects
Ganoderic Acid Y exerts various effects on different types of cells and cellular processes. In cancer cells, Ganoderic Acid Y induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, the release of cytochrome c from mitochondria, and the downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, Ganoderic Acid Y inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase .
In immune cells, Ganoderic Acid Y modulates the production of cytokines and other signaling molecules, thereby influencing immune responses. It has been shown to enhance the activity of natural killer cells and macrophages, which play a crucial role in the body’s defense against infections and tumors . Furthermore, Ganoderic Acid Y can influence gene expression by modulating the activity of transcription factors such as NF-κB and activator protein 1 (AP-1), leading to changes in the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of Ganoderic Acid Y involves several key processes. One of the primary mechanisms is the inhibition of lanosterol synthase, which leads to a reduction in sterol synthesis and an increase in triterpenoid accumulation . This inhibition is achieved through the binding of Ganoderic Acid Y to the active site of lanosterol synthase, preventing the enzyme from catalyzing the conversion of lanosterol to other sterols .
Ganoderic Acid Y also exerts its effects by modulating the activity of various signaling pathways. For example, it inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition results in the suppression of NF-κB-mediated transcription of pro-inflammatory genes. Additionally, Ganoderic Acid Y can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of transcription factors such as AP-1 and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ganoderic Acid Y have been observed to change over time. Studies have shown that Ganoderic Acid Y is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of Ganoderic Acid Y on cellular function can vary depending on the duration of exposure and the specific cellular context.
In in vitro studies, prolonged exposure to Ganoderic Acid Y has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the long-term administration of Ganoderic Acid Y has been associated with reduced tumor growth and improved survival rates in animal models . These findings suggest that Ganoderic Acid Y can exert lasting effects on cellular function and may have potential therapeutic applications for the treatment of cancer and other diseases.
Dosage Effects in Animal Models
The effects of Ganoderic Acid Y vary with different dosages in animal models. At low doses, Ganoderic Acid Y has been shown to enhance immune function and reduce inflammation . At higher doses, Ganoderic Acid Y can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of Ganoderic Acid Y in the liver and kidneys, leading to cellular damage and dysfunction.
Threshold effects have also been observed in animal studies, with certain dosages required to achieve significant therapeutic effects. For example, a minimum dose of Ganoderic Acid Y is necessary to induce apoptosis in cancer cells and inhibit tumor growth . Exceeding this threshold dose can result in increased toxicity and adverse effects . Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of Ganoderic Acid Y.
Metabolic Pathways
Ganoderic Acid Y is involved in several metabolic pathways, including the mevalonate pathway and the tricarboxylic acid (TCA) cycle . In the mevalonate pathway, Ganoderic Acid Y inhibits lanosterol synthase, leading to a reduction in sterol synthesis and an increase in triterpenoid accumulation . This pathway is essential for the biosynthesis of various sterols and triterpenoids, which play important roles in cellular function and metabolism.
Ganoderic Acid Y also interacts with enzymes involved in the TCA cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase . By modulating the activity of these enzymes, Ganoderic Acid Y can influence metabolic flux and the levels of key metabolites in the TCA cycle. Additionally, Ganoderic Acid Y has been shown to affect the biosynthesis of fatty acids and amino acids, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of Ganoderic Acid Y within cells and tissues involve several key processes. Ganoderic Acid Y is transported across cell membranes by specific transporters, such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . These transporters facilitate the uptake and efflux of Ganoderic Acid Y, influencing its intracellular concentration and distribution.
Once inside the cell, Ganoderic Acid Y can bind to various proteins and biomolecules, affecting its localization and accumulation . For example, Ganoderic Acid Y can bind to cytoplasmic proteins involved in the regulation of apoptosis and cell signaling, leading to its accumulation in specific cellular compartments . Additionally, Ganoderic Acid Y can be transported to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Subcellular Localization
The subcellular localization of Ganoderic Acid Y plays a crucial role in its activity and function. Ganoderic Acid Y is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Ganoderic Acid Y can also be transported to other cellular compartments, such as the mitochondria and nucleus .
In the mitochondria, Ganoderic Acid Y can influence the activity of enzymes involved in the TCA cycle and oxidative phosphorylation . This localization is essential for its role in regulating cellular metabolism and energy production. In the nucleus, Ganoderic Acid Y can modulate gene expression by interacting with transcription factors and other nuclear proteins . This nuclear localization is critical for its effects on cell signaling pathways and gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Ganoderic Acid Y involves the extraction and purification from the fruiting bodies or mycelium of Ganoderma lucidum. The process typically includes:
Extraction: Using solvents such as ethanol or methanol to extract the triterpenoids from the fungal biomass.
Industrial Production Methods: Industrial production of Ganoderic Acid Y can be achieved through large-scale fermentation of Ganoderma lucidum. Key steps include:
Liquid Fermentation: Utilizing optimized nutrient media and controlled fermentation conditions to enhance the yield of Ganoderic Acid Y.
Downstream Processing: Involving extraction, concentration, and purification steps to obtain high-purity Ganoderic Acid Y suitable for pharmaceutical applications.
化学反应分析
Types of Reactions: Ganoderic Acid Y undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: Involving the reduction of carbonyl groups to hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for the reduction of carbonyl groups.
Substituting Agents: Halogens like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products Formed:
Hydroxylated Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through the reduction of carbonyl groups.
Substituted Derivatives: Produced by substitution reactions, leading to various functionalized triterpenoids.
相似化合物的比较
Ganoderic Acid Y is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid B: Exhibits hepatoprotective and anti-oxidative effects.
Ganoderic Acid C: Studied for its potential in treating metabolic disorders.
Uniqueness of Ganoderic Acid Y:
属性
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTCYUJPLOTDMX-SPPZYOJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316796 | |
| Record name | Ganoderic acid Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86377-52-8 | |
| Record name | Ganoderic acid Y | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86377-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Ganoderic Acid Y identified and structurally characterized in Ganoderma australe?
A2: Ganoderic Acid Y was isolated from the methanolic extract of the Ganoderma australe fruit body alongside Ganoderic Acid Sz and Ganoderal A. [] Its structure was elucidated through a combination of 1D and 2D NMR techniques, including 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC analyses. [] This comprehensive approach allowed researchers to determine the compound's structure and confirm its identity as Ganoderic Acid Y.
Q2: Can you elaborate on the role of molecular docking in studying Ganoderic Acid Y's anti-tumor potential?
A3: Molecular docking simulations have been employed to predict potential anti-tumor targets of Ganoderic Acid Y and other triterpenoids found in Ganoderma lucidum. [] This computational approach helps assess the interactions between these compounds and specific target proteins. In one study, researchers used the LibDock module of Discovery Studio2016 software to simulate the interactions of 26 triterpenoids, including Ganoderic Acid Y, with 11 target proteins. [] The results suggested that Ganoderic Acid Y, along with other triterpenoids, might possess anti-tumor activity based on favorable docking poses and Libdock Scores. [] This information can guide further experimental validation of potential targets and mechanisms.
Q3: Ganoderic Acid Y is a 26-oxygenosterol. What is the significance of this structural feature in its biological activity?
A4: Research suggests that the 26-oxygenosterol structure of Ganoderic Acid Y and related compounds from Ganoderma lucidum plays a crucial role in their ability to inhibit cholesterol biosynthesis. [] Specifically, these compounds have been shown to target the lanosterol 14α-demethylase enzyme, which is involved in the conversion of 24,25-dihydrolanosterol to cholesterol. [] This inhibition occurs between the lanosterol and lathosterol steps in the cholesterol synthesis pathway. [] This finding highlights the potential of Ganoderic Acid Y and other 26-oxygenosterols as lead compounds for developing novel cholesterol-lowering agents.
Q4: Ganoderic Acid Y was found alongside other triterpenoids in Ganoderma zonatum. Could you elaborate on this finding and its implications?
A5: Interestingly, Ganoderic Acid Y was identified in Ganoderma zonatum, where it was found alongside two other lanostane-type triterpenoids: Lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy and Lanosta-7,9(11),24-trien-26-oic,3-hydroxy. [] These three compounds share the same molecular formula, molecular weight, and exhibit similar behavior on TLC plates. [] Notably, this specific combination of triterpenoids has not been reported in other Ganoderma species, suggesting its potential as a chemotaxonomic marker for G. zonatum. [] This finding contributes to our understanding of the chemical diversity within the Ganoderma genus and its potential for producing bioactive compounds.
Q5: How can High Performance Liquid Chromatography (HPLC) contribute to the study and quality control of Ganoderic Acid Y?
A6: HPLC, particularly when combined with pressurized liquid extraction, has proven to be a valuable tool for quantifying Ganoderic Acid Y and other bioactive compounds in Ganoderma species. [] This method allows for the simultaneous determination of multiple triterpenes and sterols, including Ganoderic Acids A, Y, and DM, Ganoderols A and B, Ganoderal A, Methyl Ganoderate D, Ganoderate G, and Ergosterol. [] By providing accurate and reproducible quantification, HPLC serves as a crucial technique for quality control of Ganoderma samples and for assessing the consistency of Ganoderic Acid Y content in research and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



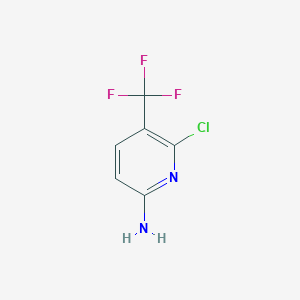
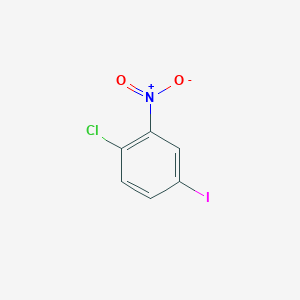
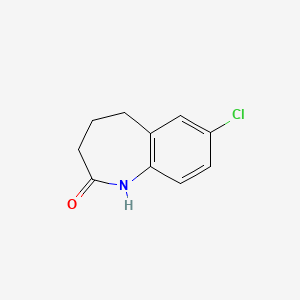
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

